molecular formula C8H3FN2O B6180578 3-fluoro-4-isocyanatobenzonitrile CAS No. 1228022-48-7

3-fluoro-4-isocyanatobenzonitrile

Cat. No.: B6180578
CAS No.: 1228022-48-7
M. Wt: 162.12 g/mol
InChI Key: IYZVZWLOBDAREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3FN2O It is characterized by the presence of a fluorine atom, an isocyanate group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-isocyanatobenzonitrile typically involves the reaction of 3-fluoro-4-aminobenzonitrile with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group. The general reaction scheme is as follows:

3-fluoro-4-aminobenzonitrile+phosgeneThis compound+HCl\text{3-fluoro-4-aminobenzonitrile} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 3-fluoro-4-aminobenzonitrile+phosgene→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent safety measures to handle phosgene, a highly toxic reagent. The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-isocyanatobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form heterocyclic compounds.

    Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Thiols: React with the isocyanate group to form thiocarbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

    Amines: Formed from the hydrolysis of the isocyanate group.

Scientific Research Applications

3-fluoro-4-isocyanatobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-isocyanatobenzonitrile involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable covalent bonds with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-aminobenzonitrile: The precursor to 3-fluoro-4-isocyanatobenzonitrile.

    4-isocyanatobenzonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-fluorobenzonitrile: Lacks the isocyanate group, limiting its reactivity compared to this compound.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an isocyanate group. The fluorine atom enhances the compound’s stability and reactivity, while the isocyanate group provides a versatile functional group for various chemical reactions. This combination makes this compound a valuable compound in synthetic chemistry and scientific research.

Properties

CAS No.

1228022-48-7

Molecular Formula

C8H3FN2O

Molecular Weight

162.12 g/mol

IUPAC Name

3-fluoro-4-isocyanatobenzonitrile

InChI

InChI=1S/C8H3FN2O/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H

InChI Key

IYZVZWLOBDAREX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)N=C=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.